molecular formula C24H24FNO3 B11402838 3-[2-(2-Fluorophenyl)ethyl]-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one

3-[2-(2-Fluorophenyl)ethyl]-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one

Cat. No.: B11402838
M. Wt: 393.4 g/mol
InChI Key: BNDKWLOPMIZSKI-UHFFFAOYSA-N
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Description

3-[2-(2-Fluorophenyl)ethyl]-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one is a complex organic compound with a unique structure that includes a fluorophenyl group, an ethyl chain, and a dioxa-azatetraphenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Fluorophenyl)ethyl]-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 2-fluoroacetophenone with ethyl cyanacetate, followed by cyclization and reduction steps to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Fluorophenyl)ethyl]-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-[2-(2-Fluorophenyl)ethyl]-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2-Fluorophenyl)ethyl]-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one is unique due to its specific structural features, such as the dioxa-azatetraphenone core and the presence of a fluorophenyl group. These characteristics contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C24H24FNO3

Molecular Weight

393.4 g/mol

IUPAC Name

10-[2-(2-fluorophenyl)ethyl]-7-methyl-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one

InChI

InChI=1S/C24H24FNO3/c1-15-22-17(12-20-18-7-3-4-8-19(18)24(27)29-23(15)20)13-26(14-28-22)11-10-16-6-2-5-9-21(16)25/h2,5-6,9,12H,3-4,7-8,10-11,13-14H2,1H3

InChI Key

BNDKWLOPMIZSKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)CN(CO2)CCC5=CC=CC=C5F

Origin of Product

United States

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